molecular formula C12H22N2O2 B1476893 (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098079-00-4

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1476893
CAS No.: 2098079-00-4
M. Wt: 226.32 g/mol
InChI Key: QPIDQJWPHDGWEK-UHFFFAOYSA-N
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Description

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a compound that features two pyrrolidine rings connected by a methanone group. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the reaction of pyrrolidine derivatives with ethoxymethylating agents under controlled conditions. One common method involves the use of pyrrolidine-2-carbaldehyde as a starting material, which undergoes a series of reactions including amination, cyclization, and oxidation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce methylene derivatives.

Scientific Research Applications

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.

    Pyrrolidine-2,5-dione: Another derivative with additional functional groups.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to its dual pyrrolidine rings and the presence of an ethoxymethyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone , also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2OC_{10}H_{18}N_2O with a molecular weight of approximately 182.26 g/mol. The structure features two pyrrolidine rings, which are known to participate in various biochemical interactions.

1. Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

2. Enzyme Interaction

The ethoxymethyl group in the compound enhances its ability to interact with enzymes. It has been suggested that such compounds can act as enzyme inhibitors or activators, impacting metabolic pathways and cellular signaling. For example, the pyrrolidine moiety may engage in hydrogen bonding with active sites of enzymes, influencing their catalytic activity.

3. Neuropharmacological Effects

Pyrrolidine derivatives are also being explored for their neuropharmacological properties. They may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to potential applications in treating neurological disorders such as depression and anxiety .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against various pathogens
Enzyme InhibitionModulation of enzyme activity
NeuropharmacologicalPotential treatment for neurological disorders

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of pyrrolidine derivatives found that certain compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study: Neuropharmacological Potential
Another investigation into the neuropharmacological effects of similar pyrrolidine compounds indicated that they could enhance serotonin levels in synaptic clefts, suggesting a potential application in treating mood disorders. The study utilized animal models to demonstrate changes in behavior consistent with increased serotonin activity .

Properties

IUPAC Name

[2-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-9-11-4-3-7-14(11)12(15)10-5-6-13-8-10/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDQJWPHDGWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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